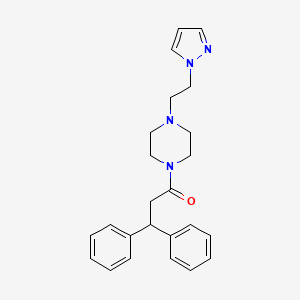

1-(4-(2-(1H-pyrazol-1-yl)ethyl)piperazin-1-yl)-3,3-diphenylpropan-1-one

Description

1-(4-(2-(1H-Pyrazol-1-yl)ethyl)piperazin-1-yl)-3,3-diphenylpropan-1-one is a piperazine-based compound featuring a central propan-1-one backbone substituted with two phenyl groups at the C3 position and a piperazine moiety at the C1 position. The piperazine ring is further modified with a 2-(1H-pyrazol-1-yl)ethyl chain. This structure combines aromatic (diphenyl), heterocyclic (pyrazole), and tertiary amine (piperazine) components, making it a candidate for diverse pharmacological applications, particularly in central nervous system (CNS) targeting or enzyme modulation .

Key physicochemical properties include a molecular formula of C₃₁H₃₃N₅O (based on ), with a calculated average mass of 491.63 g/mol.

Properties

IUPAC Name |

3,3-diphenyl-1-[4-(2-pyrazol-1-ylethyl)piperazin-1-yl]propan-1-one | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C24H28N4O/c29-24(27-17-14-26(15-18-27)16-19-28-13-7-12-25-28)20-23(21-8-3-1-4-9-21)22-10-5-2-6-11-22/h1-13,23H,14-20H2 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JMQVWCHJXXOYJE-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(CCN1CCN2C=CC=N2)C(=O)CC(C3=CC=CC=C3)C4=CC=CC=C4 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C24H28N4O | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

388.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of this compound typically involves multiple steps, starting with the formation of the pyrazole ring, followed by the introduction of the piperazine and diphenylpropanone components. One common approach is to first synthesize 1H-pyrazole and then react it with ethyl bromide to form 2-(1H-pyrazol-1-yl)ethyl bromide. This intermediate is then reacted with piperazine to form the piperazine derivative. Finally, the diphenylpropanone moiety is introduced through a Friedel-Crafts acylation reaction.

Industrial Production Methods: In an industrial setting, the synthesis of this compound would be optimized for scale and efficiency. This might involve the use of continuous flow reactors, high-throughput screening methods for reaction conditions, and the use of catalysts to improve yields and reduce by-products.

Chemical Reactions Analysis

Types of Reactions: This compound can undergo various chemical reactions, including oxidation, reduction, and substitution reactions.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) can be used.

Substitution: Nucleophilic substitution reactions can be performed using various nucleophiles, such as amines or alcohols.

Major Products Formed:

Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.

Reduction: Reduction reactions can yield alcohols or amines.

Substitution: Substitution reactions can lead to the formation of various derivatives, depending on the nucleophile used.

Scientific Research Applications

This compound has several applications in scientific research, including:

Chemistry: It can be used as a building block for the synthesis of more complex heterocyclic compounds.

Biology: The compound's biological activity can be explored for potential pharmacological effects.

Medicine: It may have applications in drug discovery and development, particularly in the design of new therapeutic agents.

Industry: Its unique structure makes it useful in the development of new materials and chemical processes.

Mechanism of Action

The mechanism by which this compound exerts its effects involves interactions with specific molecular targets and pathways. For example, it may bind to enzymes or receptors, leading to the modulation of biological processes. The exact mechanism would depend on the specific application and the biological system .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The compound belongs to a broader class of piperazine- and pyrazole-containing derivatives. Below is a detailed comparison with analogs reported in the literature:

Table 1: Structural and Functional Comparison

Key Observations:

Structural Diversity: The target compound’s 3,3-diphenylpropanone scaffold differentiates it from analogs like the pyridopyrimidinone derivatives () or adamantyl-containing compounds (). The diphenyl groups may enhance lipophilicity and CNS penetration compared to smaller substituents . Piperazine vs.

Synthetic Accessibility :

- The Al₂O₃-mediated synthesis of 1-phenyl-3,3-di(pyrazol-1-yl)propan-1-one () suggests a scalable route for related compounds. However, the target compound’s synthesis likely requires more complex steps, such as sequential alkylation or coupling reactions .

Pharmacological Potential: While the target compound lacks explicit bioactivity data, structurally related piperazine-pyrazole hybrids (e.g., ) show potent kinase inhibition. The diphenylpropanone moiety may confer unique selectivity profiles compared to pyridopyrimidinones or adamantyl derivatives . Benzhydryl-piperazine analogs () are associated with antihistamine effects, suggesting possible H1 receptor affinity for the target compound .

Biological Activity

The compound 1-(4-(2-(1H-pyrazol-1-yl)ethyl)piperazin-1-yl)-3,3-diphenylpropan-1-one , often referred to as a piperazine derivative, has garnered attention in medicinal chemistry due to its potential biological activities. This article delves into its biological properties, mechanisms of action, and relevant case studies.

Biological Activity Overview

The biological activity of this compound has been investigated primarily in the context of its anti-cancer properties, particularly against various human tumor cell lines. Below is a summary of key findings from recent studies:

Anti-Proliferative Activity

Research has shown that compounds similar to this piperazine derivative exhibit significant anti-proliferative effects against cancer cell lines such as A549 (lung cancer), MCF-7 (breast cancer), and HeLa (cervical cancer). For instance, IC50 values for related pyrazole-containing compounds were reported between 0.83 - 1.81 μM , indicating potent growth inhibition .

The mechanism through which these compounds exert their effects includes:

- Cell Cycle Arrest : Induction of G1 phase arrest in MCF-7 cells has been observed, attributed to the downregulation of cyclin D2 and CDK2.

- Apoptosis Induction : Morphological changes in treated cells suggest apoptosis, supported by DNA fragmentation studies and increased levels of reactive oxygen species (ROS) .

Study 1: Pyrazole-Benzoic Acid Derivatives

A series of pyrazole derivatives were synthesized and tested for their anti-cancer properties. The study found that compounds with structural similarities to this compound demonstrated significant cytotoxicity against MCF-7 cells. The study highlighted the importance of structural modifications in enhancing biological activity .

Study 2: Structure-Activity Relationship (SAR)

A detailed SAR analysis was conducted on various piperazine derivatives, revealing that specific substituents significantly influenced potency against mGluR5 receptor modulation. The findings indicated that introducing electronegative aromatic substituents could enhance the biological activity of these compounds .

Data Table: Biological Activity Summary

| Compound | Cell Line | IC50 (μM) | Mechanism |

|---|---|---|---|

| This compound | MCF-7 | 0.83 - 1.81 | G1 arrest, Apoptosis |

| Pyrazole-Benzoic Acid Derivative | A549 | 0.95 | ROS increase, Apoptosis |

| Piperazine Derivative | HeLa | 0.75 | Cell cycle modulation |

Q & A

Q. How can crystallization conditions be optimized for X-ray diffraction studies?

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.